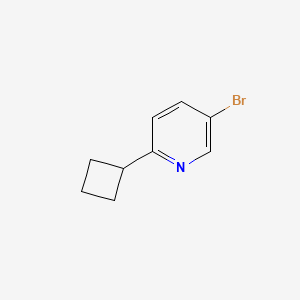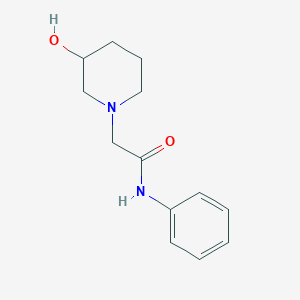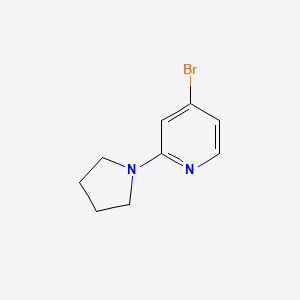![molecular formula C8H5BrN2O B1440288 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 1033434-54-6](/img/structure/B1440288.png)
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
概要
説明
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a solid substance that should be stored in a refrigerator .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrN2O/c9-7-4-10-8-6 (5-12)2-1-3-11 (7)8/h1-5H . The InChI key is XZWBSUPVXGPHMC-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromoimidazo[1,2-a]pyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .科学的研究の応用
Chemistry of Heterocyclic Compounds
Heterocyclic N-oxide molecules, including those synthesized from imidazole, demonstrate significant versatility in organic synthesis, catalysis, and drug applications. These compounds have shown importance in forming metal complexes, designing catalysts, and exhibiting biological activities such as anticancer, antibacterial, and anti-inflammatory effects. The diversity of heterocyclic N-oxide derivatives underscores their potential in advanced chemistry and drug development investigations (Li et al., 2019).
Synthesis and Transformation
The synthesis and transformation of phosphorylated 1,3-azoles, including imidazole derivatives, have been extensively studied. These derivatives are characterized by a wide range of biological activities, suggesting the potential for developing novel CNS acting drugs and other therapeutic agents. The chemical properties and transformations of these compounds allow for the synthesis of phosphorylated peptidomimetics and other significant organic compounds (Abdurakhmanova et al., 2018).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, incorporating heterocyclic compounds such as imidazole derivatives, have found applications in optoelectronic materials. These materials, due to their incorporation into π-extended conjugated systems, have shown potential in fabricating devices for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The exploration of these compounds for optoelectronic applications highlights the role of imidazole derivatives in developing advanced materials (Lipunova et al., 2018).
Catalysis
Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions have shown the significance of imidazole derivatives. These systems, which include aromatic, heterocyclic, and aliphatic amines such as imidazoles, have potential for commercial exploitation in organic synthesis, highlighting the role of these compounds in catalytic processes (Kantam et al., 2013).
Biological Impact
The wide application of benzimidazoles, closely related to imidazole derivatives, in agriculture and medicine as fungicides and drugs, has led to research into their mode of action, particularly as inhibitors of microtubule assembly. This work contributes to our understanding of the biological impact of such compounds and their potential therapeutic applications (Davidse, 1986).
Safety and Hazards
The safety data sheet for a similar compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid formation of dust and aerosols .
作用機序
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Action Environment
It is known that the compound should be stored in a refrigerated environment .
生化学分析
Biochemical Properties
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, through its aldehyde group, which can form covalent bonds with amino acid residues in the active sites of these enzymes. Additionally, this compound can act as a substrate for certain dehydrogenases, leading to the formation of imidazo[1,2-a]pyridine derivatives that are important in pharmaceutical chemistry .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and impact cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating caspase pathways and disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the specific protein target. Additionally, this compound can interact with DNA, leading to changes in gene expression by modulating transcription factor binding and chromatin structure .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under refrigerated conditions but can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, leading to liver and kidney damage, as well as disruptions in normal metabolic processes. These findings underscore the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative metabolism and detoxification. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and can accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. The distribution of this compound within tissues is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the mitochondria and nucleus, where it can exert its effects on mitochondrial function and gene expression. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and interactions with targeting signals .
特性
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBSUPVXGPHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673086 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033434-54-6 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1440214.png)

![[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/structure/B1440218.png)



![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)



